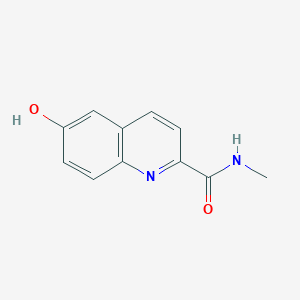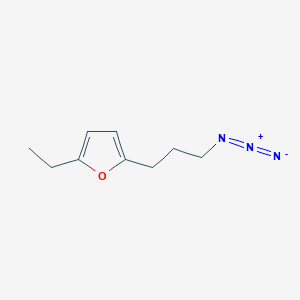
2-(3-Azidopropyl)-5-ethylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Azidopropyl)-5-ethylfuran is an organic compound characterized by the presence of an azide group attached to a propyl chain, which is further connected to a furan ring substituted with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropyl)-5-ethylfuran typically involves the introduction of the azide group through a nucleophilic substitution reaction. One common method is the reaction of 3-chloropropyl-5-ethylfuran with sodium azide in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:
3-chloropropyl-5-ethylfuran+NaN3→this compound+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potentially explosive nature of azide compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Azidopropyl)-5-ethylfuran undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Substitution: The azide group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC: Copper(I) catalysts, alkyne substrates, and solvents like water or tert-butanol.
Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
1,2,3-Triazoles: Formed via CuAAC reactions.
Amines: Formed via reduction of the azide group.
Substituted Derivatives: Formed via nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(3-Azidopropyl)-5-ethylfuran has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Azidopropyl)-5-ethylfuran primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes to form stable triazole rings through a concerted cycloaddition mechanism. In reduction reactions, the azide group is converted to an amine, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in having a propyl chain with a functional group, but differs in having an amine and silane groups instead of an azide and furan.
Pyrrolidine Derivatives: Share the presence of a nitrogen-containing functional group but differ in the ring structure and substitution pattern.
Uniqueness
2-(3-Azidopropyl)-5-ethylfuran is unique due to its combination of an azide group and a furan ring, which imparts distinct reactivity and potential for diverse applications in click chemistry, materials science, and medicinal chemistry.
Propiedades
Número CAS |
651315-30-9 |
|---|---|
Fórmula molecular |
C9H13N3O |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-(3-azidopropyl)-5-ethylfuran |
InChI |
InChI=1S/C9H13N3O/c1-2-8-5-6-9(13-8)4-3-7-11-12-10/h5-6H,2-4,7H2,1H3 |
Clave InChI |
RIAVKLQSNSAOBY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(O1)CCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
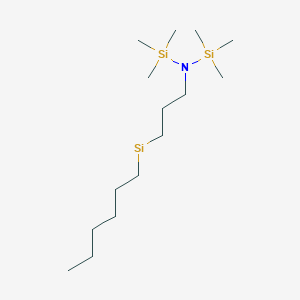
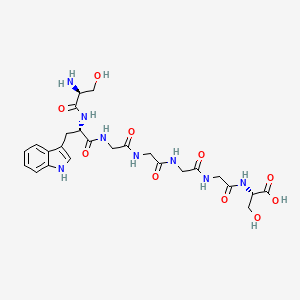

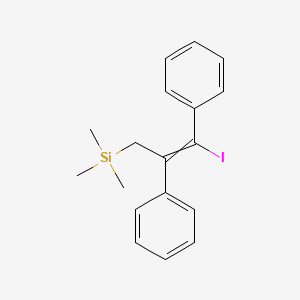

![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
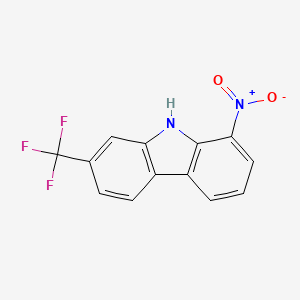
![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)
